3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
97770-37-1 |
|---|---|
Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7,8-dihydroxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-6-3-9(7-14(13)22-2)11-8-23-17-10(15(11)19)4-5-12(18)16(17)20/h3-8,18,20H,1-2H3 |
InChI Key |
KILWWFPDYZRTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O)OC |
Origin of Product |
United States |
Preparation Methods
Perkin Condensation and Cyclization
A patent by CN105541773A outlines a two-step synthesis starting with substituted benzaldehyde derivatives. In the first step, 3,4-dimethoxybenzaldehyde undergoes Perkin condensation with propanedioic acid in the presence of piperidine, yielding substituted phenyl acrylic acid intermediates. The reaction proceeds at 100°C under reflux, with pyridine hydrochloride facilitating cyclization.
The second step involves reacting the acrylic acid intermediate with pyrogallol (1,2,3-trihydroxybenzene) in nitrobenzene, catalyzed by sulfuric acid-modified montmorillonite K-10. This acid-treated catalyst enhances electrophilic aromatic substitution, directing cyclization to form the benzopyran-4-one core. The final product is isolated via recrystallization in ethyl acetate/light petroleum, achieving a yield of 63.3%.
Key Reaction Conditions:
| Step | Reagents | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 1 | 3,4-Dimethoxybenzaldehyde, Propanedioic Acid | Piperidine | 100°C | 85% (Intermediate) |
| 2 | Pyrogallol, Nitrobenzene | H2SO4-Montmorillonite K-10 | 100°C | 63.3% |
Cyclocondensation via Sodium Acetate/Acetic Anhydride
An alternative route reported by Bulut et al. utilizes 2,3,4-trihydroxybenzaldehyde and 3,4-dimethoxyphenylacetic acid in a sodium acetate/acetic anhydride system. The reaction proceeds via Friedel-Crafts acylation, where the acetylated aldehyde attacks the activated phenylacetic acid derivative. Demethylation of the 7,8-dimethoxy groups is achieved using pyridine hydrochloride at 180°C, yielding the dihydroxy product.
Critical Observations:
- The use of NaOAc/Ac2O avoids harsh acidic conditions, preserving the integrity of methoxy groups.
- Demethylation efficiency depends on reaction duration, with optimal yields (68–72%) achieved after 6 hours.
Catalytic and Solvent Optimization
Role of Acid-Modified Montmorillonite K-10
The CN105541773A patent highlights the superiority of sulfuric acid-treated montmorillonite K-10 over traditional Lewis acids (e.g., AlCl3). The catalyst’s Brønsted acidity promotes electrophilic substitution while minimizing side reactions. Comparative studies show a 15–20% yield increase compared to untreated montmorillonite.
Solvent Effects on Cyclization
Nitrobenzene, a high-boiling polar solvent, facilitates the cyclization step by stabilizing the transition state through π-π interactions. Substituting nitrobenzene with toluene or DMF reduces yields to <40%, underscoring its necessity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- IR Spectroscopy : A strong absorption at 1778 cm⁻¹ confirms the lactone (C=O) group. Broad peaks at 3400–3200 cm⁻¹ correlate with phenolic -OH stretching.
- ¹H NMR : Key signals include δ 6.88–7.06 (aromatic protons), δ 4.28 (C-4H, triplet), and δ 8.91/9.29 (dihydroxy protons).
- Mass Spectrometry : A molecular ion peak at m/z 286.8 [M+1]⁺ aligns with the expected molecular formula (C17H14O6).
Comparative Analysis of Synthetic Methods
Industrial Applicability and Challenges
The CN105541773A patent emphasizes industrial feasibility due to low-cost raw materials and simple purification. However, scalability is hindered by the use of nitrobenzene, classified as a Group 2B carcinogen. Alternatives like ionic liquids or microwave-assisted synthesis remain unexplored.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 7 and 8 can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural Insights :
- Hydroxyl vs. Methoxy Groups : The target compound’s 7,8-dihydroxy groups likely enhance antioxidant capacity compared to fully methoxylated analogues (e.g., compound in ), as hydroxyls donate protons to neutralize free radicals .
- Phenyl Substituent Position : The 3,4-dimethoxyphenyl group aligns with analogues like 3e, which exhibit strong radical scavenging and tyrosinase inhibition. However, replacing methoxy with hydroxyl groups (as in 3d) improves angiotensin-converting enzyme (ACE) inhibition .
Antioxidant Activity
Enzyme Inhibition
- ACE Inhibition : The target compound’s dihydroxy groups may mimic 3d’s ACE inhibition (IC₅₀ = 8.9 µM), as hydroxyls interact with catalytic zinc ions in ACE .
- Tyrosinase Inhibition : Methoxylated analogues (e.g., 3e, IC₅₀ = 9.2 µM) outperform hydroxyl-rich variants, suggesting methoxy groups enhance steric interaction with tyrosinase’s active site .
Cytotoxicity
Physicochemical Properties
Key Research Findings
Substituent-Driven Bioactivity : Hydroxyl groups at 7,8-positions (target) correlate with enhanced antioxidant and ACE inhibition, while methoxy groups favor tyrosinase and HIV-1 protease inhibition (e.g., 2e, IC₅₀ = 6.5 µM for HIV-1 protease) .
Synthetic Challenges : Methoxylated analogues (e.g., ) are synthesized in moderate yields (50–53%), whereas hydroxyl-rich compounds may require protective group strategies, increasing synthetic complexity.
Safety Profile: Non-toxic behavior in structural analogues (e.g., ) supports further pharmacological exploration of the target compound.
Q & A
Q. What experimental designs are recommended to evaluate synergistic effects with other bioactive compounds?
- Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Test fixed-ratio combinations (e.g., with quercetin or BPA analogs ) in cell-based assays (e.g., cytotoxicity or anti-proliferation). Synergy is confirmed at CI <1.0. Validate with isobolograms and mechanistic studies (e.g., pathway enrichment analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
